molecular formula C13H12N2OS B450036 N-(4-hydroxyphenyl)-N'-phenylthiourea CAS No. 6986-80-7

N-(4-hydroxyphenyl)-N'-phenylthiourea

Cat. No.: B450036
CAS No.: 6986-80-7
M. Wt: 244.31g/mol
InChI Key: PWLPSXPCUHUSAT-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N'-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a phenyl ring and a 4-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N'-phenylthiourea typically involves the reaction of 4-hydroxyaniline with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N'-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The phenyl and 4-hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-hydroxyphenyl)-N'-phenylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N'-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylthiourea: Lacks the 4-hydroxyphenyl group.

    4-Hydroxyphenylthiourea: Lacks the phenyl group.

    1-(4-Hydroxyphenyl)-2-phenylthiourea: Similar structure but with different substitution patterns.

Uniqueness

N-(4-hydroxyphenyl)-N'-phenylthiourea is unique due to the presence of both the phenyl and 4-hydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

6986-80-7

Molecular Formula

C13H12N2OS

Molecular Weight

244.31g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-phenylthiourea

InChI

InChI=1S/C13H12N2OS/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17)

InChI Key

PWLPSXPCUHUSAT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)O)S

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)O

6986-80-7

Origin of Product

United States

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